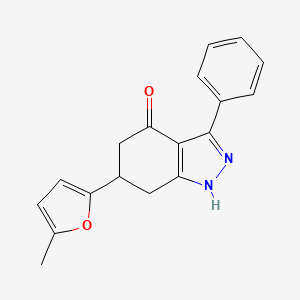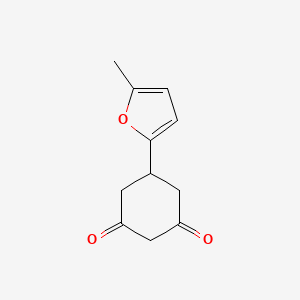![molecular formula C9H9N3OS2 B1429681 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine CAS No. 1344060-98-5](/img/structure/B1429681.png)
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine
Descripción general
Descripción
The compound “3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine” is a derivative of the 1,3,4-thiadiazole class of compounds . Compounds in this class are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
While specific synthesis information for “3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine” was not found, a similar compound, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide, was synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the thiadiazole ring can disrupt DNA replication processes, allowing these compounds to inhibit the proliferation of cancer cells. The methoxyphenyl group may further enhance the compound’s ability to interact with biological targets within the cell, potentially leading to improved anticancer efficacy .
Antimicrobial and Antifungal Applications
The structural similarity of thiadiazole to pyrimidine also allows it to interfere with bacterial DNA replication. This makes 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine a candidate for the development of new antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance .
Anti-inflammatory Properties
Thiadiazole derivatives are known to exhibit anti-inflammatory properties. By modulating the inflammatory response, this compound could be used in the treatment of chronic inflammatory diseases, providing a new avenue for therapeutic intervention .
Analgesic Effects
The analgesic effects of thiadiazole derivatives make them potential candidates for pain management. Research into the specific mechanisms by which 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine exerts its analgesic effects could lead to the development of new pain relief medications .
Antipsychotic and Antidepressant Uses
The thiadiazole core structure has been associated with central nervous system activity, suggesting that derivatives like 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine could be explored for their antipsychotic and antidepressant properties. This could potentially contribute to the treatment of various psychiatric disorders .
Anticonvulsant Potential
Compounds containing the thiadiazole ring have shown anticonvulsant activity, which could be beneficial in the treatment of epilepsy and other seizure-related disorders. Further research into the specific interactions of 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine with neuronal targets could help in designing new anticonvulsant drugs .
Anti-leishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites, and thiadiazole derivatives have demonstrated the ability to inhibit the growth of these parasites. Investigating the anti-leishmanial activity of this compound could lead to new treatments for this neglected tropical disease .
Enzyme Inhibition
Many thiadiazole derivatives act as enzyme inhibitors, which can be exploited in various therapeutic areas, including metabolic disorders and cancer. The specific enzyme targets for 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine could be identified through biochemical assays, paving the way for the development of targeted therapies .
Direcciones Futuras
The future directions for research on “3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Additionally, more research could be done to improve the synthesis methods and understand the mechanisms of action of these compounds .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to exhibit anticancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions could lead to changes in the conformation or activity of the target proteins, thereby altering cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with target proteins.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-13-6-2-4-7(5-3-6)14-9-11-8(10)15-12-9/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFFFONJICITAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



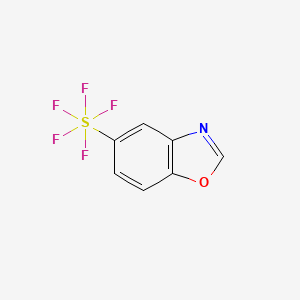
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)
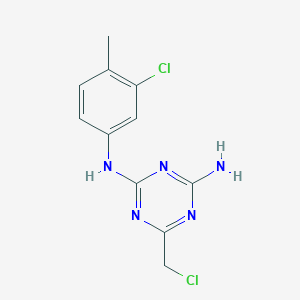
![[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine](/img/structure/B1429607.png)
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)
![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
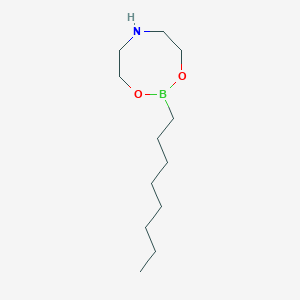
![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
